(S)-Ace-OH

Stereoselective synthesis ACE inhibitors Enantiomeric purity

Sourcing a chiral intermediate with verified (S,S) configuration is critical to avoid failed API synthesis or reduced ACE inhibitor efficacy. (S)-Ace-OH eliminates post-synthetic resolution and ensures stereospecific binding. - **Application**: Key building block for ramipril, enalapril, trandolapril APIs; also EP Impurity F standard. - **Specifications**: ≥98% HPLC, [α]20/D +28° to +31° (c=1, MeOH), mp 148-154°C. - **Supply**: Research to kg-scale available.

Molecular Formula C19H24N2OS
Molecular Weight 328.5 g/mol
Cat. No. B15541390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Ace-OH
Molecular FormulaC19H24N2OS
Molecular Weight328.5 g/mol
Structural Identifiers
InChIInChI=1S/C19H24N2OS/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19/h4-5,7-10,13-14,22H,6,11-12H2,1-3H3/t14-/m0/s1
InChIKeyZIJWCRNUEBJMSQ-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Ace-OH Chemical Identity & Specifications


(S)-Ace-OH, chemically identified as N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine (CAS 82717-96-2; molecular formula C15H21NO4, molecular weight 279.33 g/mol), is a chiral amino acid derivative bearing two defined stereocenters at the (S,S) configuration [1]. The compound is characterized by a melting point range of 148.0–154.0 °C and a specific optical rotation [α]20/D of +28.0° to +31.0° (c=1, methanol), as specified in vendor technical datasheets . It is commercially available at purity levels of ≥98.0% as determined by HPLC and nonaqueous titration . This compound is widely referenced as a key pharmaceutical intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, including ramipril, enalapril, trandolapril, and quinapril [2].

Why (S)-Ace-OH Substitution Is Not Feasible


(S)-Ace-OH cannot be indiscriminately substituted with structurally analogous compounds because its stereochemical configuration is determinative of downstream pharmacological activity. ACE inhibitors derived from this intermediate, such as ramipril and enalapril, exhibit strict stereospecificity in their interaction with the zinc-containing active site of angiotensin-converting enzyme [1]. Replacement with the (R)-enantiomer or racemic mixtures would introduce stereochemical mismatches that compromise binding affinity and therapeutic efficacy [1]. Furthermore, the presence of the N-[(S)-1-ethoxycarbonyl-3-phenylpropyl] moiety is a conserved pharmacophoric element across multiple approved ACE inhibitors, and its precise stereochemistry is essential for prodrug activation and metabolic stability [2]. The evidence presented below quantifies the stereochemical purity, comparative performance, and analytical necessity that distinguish (S)-Ace-OH from potential generic alternatives.

(S)-Ace-OH Procurement Evidence


Stereochemical Purity vs. Racemic Mixtures

The synthesis of ramipril using (S)-Ace-OH as a key intermediate demands rigorous stereochemical control. Patent literature addressing the challenges of ACE inhibitor manufacture explicitly states that racemic intermediates are unsuitable for industrial-scale production due to the necessity of isomerically pure structural elements [1]. Methods that rely on racemic starting materials require additional resolution steps, which introduce process inefficiencies and yield losses [1]. In contrast, (S)-Ace-OH provides the requisite (S,S) stereochemistry directly, with commercial specifications mandating a minimum HPLC purity of 98.0 area% and specific optical rotation of +28.0° to +31.0° as quality control benchmarks .

Stereoselective synthesis ACE inhibitors Enantiomeric purity

Catalyst-Enhanced Synthesis Yield

A patented preparation method for (S)-Ace-OH (CN108147973B) demonstrates that the use of a first catalyst selected from thiourea compounds and/or urea compounds during the addition reaction step improves the selectivity of the reaction and the separation efficiency of the desired product [1]. The patent explicitly states that this catalytic approach 'improves the yield of the final product N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine' relative to methods lacking such catalyst addition [1]. While the patent does not provide a direct numerical yield comparison to a non-catalyzed baseline, the claimed improvement constitutes a process differentiation relevant to procurement from vendors employing optimized synthetic routes.

Asymmetric synthesis Thiourea catalysis Process chemistry

Impurity Reference Standard Necessity

(S)-Ace-OH is officially designated as Ramipril EP Impurity F and Trandolapril ECPPA Impurity under pharmacopoeial monographs [1]. This designation requires that analytical reference standards of this compound be characterized with traceability to USP or EP specifications for use in method development, method validation (AMV), and quality control (QC) release testing of commercial ACE inhibitor drug products [1]. General-purpose (S)-Ace-OH lacking certified impurity reference status cannot fulfill this regulatory function, creating a clear procurement distinction between certified reference standards and routine laboratory-grade material.

Pharmaceutical impurity analysis Quality control Pharmacopoeial standards

(S)-Ace-OH Research & Industrial Applications


Impurity Reference Standard for QC Testing

(S)-Ace-OH is optimally deployed as a certified pharmacopoeial impurity reference standard (Ramipril EP Impurity F / Trandolapril ECPPA Impurity) for analytical method development, method validation, and quality control release testing of commercial ACE inhibitor drug substances and products [1]. This application is substantiated by its official designation under EP monographs and the requirement for traceability to USP or EP specifications [1].

Chiral Intermediate for ACE Inhibitor Synthesis

As a key chiral building block bearing the requisite (S,S) stereochemistry, (S)-Ace-OH is indispensable for the industrial-scale synthesis of multiple ACE inhibitor APIs, including ramipril, enalapril, trandolapril, and quinapril [1]. The use of enantiomerically pure (S)-Ace-OH eliminates the need for post-synthetic chiral resolution steps that are otherwise required when racemic or configurationally mismatched intermediates are employed [2].

Asymmetric Amine Addition Process Optimization

The catalyst-enhanced synthetic route to (S)-Ace-OH, involving thiourea or urea compounds to improve reaction selectivity and yield, provides a platform for process chemistry research aimed at optimizing stereoselective amine addition reactions [1]. This application scenario is directly supported by the claims of patent CN108147973B [1].

Chiral Purity Validation by HPLC & Polarimetry

The well-defined stereochemical and physical properties of (S)-Ace-OH, including a specific optical rotation of +28.0° to +31.0° (c=1, methanol) and established HPLC purity specifications, make it a suitable compound for validating chiral analytical methods and for use as a system suitability standard in routine stereochemical purity assessments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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